Product packaging for Potassium (2,4-dichlorophenoxy)acetate(Cat. No.:CAS No. 14214-89-2)

Potassium (2,4-dichlorophenoxy)acetate

Cat. No.: B081278
CAS No.: 14214-89-2
M. Wt: 259.12 g/mol
InChI Key: XKTWNXNNDKRPHR-UHFFFAOYSA-M
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Description

Potassium (2,4-dichlorophenoxy)acetate is the water-soluble potassium salt of the classic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This compound functions as a synthetic plant growth regulator, mimicking the action of natural auxins to induce uncontrolled and disorganized growth in broadleaf plants, ultimately leading to plant death. Its primary research value lies in its use as a selective herbicide in agricultural science for studying weed control in cereal crops like wheat and corn, which are relatively tolerant. Researchers also utilize this compound in plant physiology studies to investigate auxin signaling pathways, herbicide resistance mechanisms , and the molecular basis of plant growth regulation. The potassium salt formulation offers enhanced solubility in aqueous systems compared to the acid form, making it preferable for certain laboratory applications and formulation studies. As a systemic compound, it is absorbed by leaves and translocated throughout the plant, and its mechanism of action is linked to the induction of the plant hormone ethylene and the disruption of normal cell division and expansion. This product is strictly for research purposes in controlled laboratory settings. It is not for diagnostic, therapeutic, or any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2KO3 B081278 Potassium (2,4-dichlorophenoxy)acetate CAS No. 14214-89-2

Properties

CAS No.

14214-89-2

Molecular Formula

C8H5Cl2KO3

Molecular Weight

259.12 g/mol

IUPAC Name

potassium;2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C8H6Cl2O3.K/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1

InChI Key

XKTWNXNNDKRPHR-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+]

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+]

Other CAS No.

14214-89-2

Related CAS

94-75-7 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Structural Influence : Cation choice in salts and HILs directly affects solubility, soil adsorption, and bioavailability. Bulky cations (e.g., DDA⁺) reduce leaching but increase microbial toxicity .
  • Environmental Trade-offs : Esters offer superior efficacy but pose higher risks of volatilization and aquatic toxicity compared to salts .

Preparation Methods

Chlorination-Etherification Method

This route involves chlorination of phenol followed by etherification with chloroacetic acid derivatives. Key steps include:

  • Chlorination of Phenol : Phenol undergoes chlorination at 45–85°C in the presence of acetic acid or propionic acid as a solvent, yielding 2,4-dichlorophenol.

  • Etherification with Sodium Chloroacetate : The dichlorophenol reacts with sodium chloroacetate under alkaline conditions (pH 10–12) to form 2,4-D sodium salt, which is acidified to precipitate 2,4-D.

Optimization Insights :

  • Solvent Selection : Acetic acid-water mixtures (65:35–75:25 mass ratio) enhance reaction homogeneity and reduce byproducts like 2,6-dichlorophenoxyacetic acid.

  • Temperature Control : Maintaining 55–65°C during chlorination minimizes trichlorophenoxyacetic acid formation (<1%).

  • Purity Metrics : Post-crystallization purity reaches 97–99.1% with yields ≥95% relative to phenoxyacetic acid.

Etherification-Chlorination Method

An alternative approach etherifies phenol with chloroacetic acid before chlorination:

  • Etherification : Phenol and chloroacetic acid react in a basic medium (NaOH) to form phenoxyacetic acid.

  • Chlorination : Phenoxyacetic acid is chlorinated in a low-carbon carboxylic acid (e.g., acetic acid) and water mixture, directly yielding 2,4-D.

Advantages Over Route 1.1 :

  • Simplified Process : Eliminates the need for isolating 2,4-dichlorophenol intermediates.

  • Byproduct Reduction : Controlled chlorination at 55–65°C limits trichloro derivatives to <2.5%.

Data Comparison of 2,4-D Synthesis Routes

ParameterChlorination-EtherificationEtherification-Chlorination
Yield (%)87.4–98.595–98.6
Purity (%)96.4–99.197–98.5
Byproduct Level≤2.5% trichloro derivatives≤1.7% monochloro intermediates
Reaction Time (hours)4–62–3

Neutralization to Potassium Salt

The conversion of 2,4-D to its potassium salt involves a straightforward acid-base reaction:

2,4-D+KOHPotassium (2,4-Dichlorophenoxy)Acetate+H2O\text{2,4-D} + \text{KOH} \rightarrow \text{Potassium (2,4-Dichlorophenoxy)Acetate} + \text{H}_2\text{O}

Industrial Protocol :

  • Neutralization : 2,4-D is dissolved in hot water (70–80°C), and aqueous potassium hydroxide (45–50% w/w) is added incrementally to maintain pH 8–9.

  • Crystallization : The solution is cooled to 15–20°C, inducing crystallization.

  • Drying : Filtered crystals are dried at 60–70°C to ≤1% moisture content.

Quality Control Parameters :

  • Purity : ≥99% (HPLC)

  • Residual Solvents : Acetic acid ≤500 ppm

  • Potassium Content : 15.2–15.8% (theoretical: 15.5%)

Advanced Synthesis Techniques

Catalytic Hydrolysis of Esters

A patent-pending method (CN108424365A) avoids direct chlorination by employing halogenated acetic acid esters:

  • Esterification : Polyols (e.g., glycerol) react with chloroacetic acid to form chloroacetic acid esters.

  • Etherification : Esters react with 2,4-dichlorophenol salts to yield 2,4-dichlorophenoxyacetic acid esters.

  • Hydrolysis : Esters are hydrolyzed using a composite catalyst (e.g., ZnO-TiO₂), producing 2,4-D and regenerating polyols.

Performance Metrics :

  • Yield : 99.6%

  • Purity : 99.6%

Advantages :

  • Recyclable polyol solvents reduce waste.

  • Avoids chlorine gas handling.

Environmental and Industrial Considerations

Waste Management

  • Chlorination Routes : Generate HCl gas, necessitating scrubbing systems (alkali lye absorption).

  • Ester Hydrolysis : Produces recyclable polyols, aligning with green chemistry principles.

Cost Analysis

Cost FactorChlorination-EtherificationEster Hydrolysis
Raw Material Cost ($/kg)12–1418–20
Waste Treatment CostHigh (HCl neutralization)Low (solvent reuse)
Energy ConsumptionModerateHigh (catalysts)

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Potassium (2,4-dichlorophenoxy)acetate, and how does neutralization with potassium hydroxide affect yield?

  • Methodology : Synthesis typically involves esterification of 2,4-dichlorophenoxyacetic acid followed by neutralization with potassium hydroxide. For example, refluxing 2,4-dichlorophenoxyacetic acid in methanol with sulfuric acid (as a catalyst) for 4 hours, followed by precipitation in ice water and neutralization with KOH to form the potassium salt .
  • Key Factors : Reaction time (4–6 hours), catalyst concentration (1–2% sulfuric acid), and stoichiometric equivalence of KOH for complete neutralization. Yields ≥80% are achievable with recrystallization from ethanol .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and coordination geometry .
  • NMR/IR spectroscopy : Confirm functional groups (e.g., acetate C=O stretch at ~1700 cm⁻¹ in IR) and aromatic proton environments in ¹H/¹³C NMR .
  • Elemental analysis : Validate potassium content via inductively coupled plasma (ICP) spectroscopy .

Q. How does the potassium salt form influence solubility and bioavailability compared to 2,4-D acid?

  • Mechanistic Insight : The potassium salt increases water solubility, enhancing herbicidal uptake in plants. Bioavailability is pH-dependent, with higher activity in neutral to slightly acidic soils .

Advanced Research Questions

Q. What is the role of this compound in coordination chemistry, and how do metal complexes affect its reactivity?

  • Coordination Behavior : The acetate group acts as a multidentate ligand, forming complexes with Ca(II), Mg(II), and transition metals. For example, calcium complexes exhibit polymeric structures with µ₂-bridging modes, influencing stability and degradation pathways .
  • Applications : Metal complexes may enhance herbicidal persistence or enable targeted delivery in soil systems .

Q. How do contradictory data on its herbicidal efficacy arise, and how can researchers address them?

  • Key Variables :

FactorImpact
Ester form (e.g., potassium vs. nonyl/isopropyl)Lipophilicity affects membrane penetration
Soil pHAlters ionization and bioavailability
Microbial activityAccelerates biodegradation in organic-rich soils
  • Resolution : Standardize testing conditions (e.g., OECD guidelines) and use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation .

Q. What molecular mechanisms underlie its disruption of plant cellular processes?

  • Mode of Action : Mimics auxin, causing uncontrolled cell growth. Induces membrane fluidity changes in erythrocytes and plant cells, disrupting ion transport and osmotic balance .
  • Experimental Validation : Use fluorescence anisotropy to measure membrane fluidity changes and transcriptomics to identify auxin-signaling gene overexpression .

Comparative and Environmental Studies

Q. How does this compound compare to other esters (e.g., nonyl, isopropyl) in agricultural applications?

  • Property Comparison :

Ester FormLipophilicity (LogP)Soil Half-LifeTarget Weeds
Potassium saltLow (~1.2)7–14 daysBroadleaf
Nonyl esterHigh (~4.5)30–60 daysGrasses + broadleaf
Isooctyl esterModerate (~3.8)20–40 daysBroadleaf
  • Trade-offs : Potassium salts are less persistent but safer for aquatic ecosystems due to rapid hydrolysis .

Q. What are the environmental degradation pathways, and how do metabolites impact non-target organisms?

  • Pathways :

  • Hydrolysis : Forms 2,4-D acid in aqueous environments (t₁/₂ = 10–20 days at pH 7) .
  • Microbial degradation : Soil bacteria (e.g., Sphingomonas) cleave the acetate group, yielding non-toxic chlorophenols .
    • Ecotoxicology : Metabolites like 2,4-dichlorophenol are toxic to algae (EC₅₀ = 1.2 mg/L) but degrade further under UV light .

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